molecular formula C15H24N2O6 B7798583 N-Tert-boc-L-isoleucine N-succinimide ester

N-Tert-boc-L-isoleucine N-succinimide ester

Cat. No.: B7798583
M. Wt: 328.36 g/mol
InChI Key: FATJLEZSGFVHQA-ACGXKRRESA-N
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Description

N-Tert-boc-L-isoleucine N-succinimide ester (CAS: 13139-16-7) is a Boc-protected amino acid derivative widely used in peptide synthesis. Its structure comprises a tert-butoxycarbonyl (Boc) group protecting the α-amino group of L-isoleucine, coupled to a reactive N-hydroxysuccinimide (NHS) ester moiety. This design enables efficient coupling of the isoleucine residue to amine-containing molecules (e.g., peptides, proteins, or polymers) under mild conditions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJLEZSGFVHQA-ACGXKRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3392-08-3
Record name Succinimido N-(tert-butoxycarbonyl)isoleucinate
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Biological Activity

N-Tert-boc-L-isoleucine N-succinimide ester is a modified amino acid derivative that plays a significant role in peptide synthesis and bioconjugation. This compound is characterized by its biological activity, which is influenced by its structural components and reactivity. This article explores the biological activity of this compound, including its applications in drug development, peptide synthesis, and interactions with biomolecules.

Chemical Structure and Properties

This compound is derived from L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a succinimide ester functionality. The molecular formula of this compound is C13H23N3O4C_{13}H_{23}N_{3}O_{4}, with a molecular weight of approximately 285.34 g/mol. The presence of the Boc group enhances its stability during synthesis, while the succinimide moiety provides a reactive site for conjugation with various biomolecules.

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its reactivity allows for the formation of amide bonds with nucleophiles such as primary amines, which are abundant in peptides. This property makes it an essential building block in the synthesis of various peptides that exhibit biological activity.

Table 1: Comparison of Amino Acid Esters in Peptide Synthesis

Compound NameStructure TypeUnique Features
This compoundAmino Acid DerivativeHigh stability; effective for peptide coupling
N-Fmoc-L-isoleucine N-succinimide esterAmino Acid DerivativeFmoc protection; used in alternative synthesis methods
N-hydroxysuccinimide (NHS) esterReactive EsterCommonly used for labeling and conjugation

2. Bioconjugation Applications

The succinimide group in this compound facilitates bioconjugation, allowing researchers to attach this compound to proteins, antibodies, or other biomolecules. This ability to form stable conjugates enhances the specificity and efficacy of therapeutic agents.

  • Case Study : In a study involving targeted drug delivery, researchers utilized this compound to conjugate a peptide to an antibody. The resulting conjugate demonstrated improved binding affinity to cancer cells compared to unconjugated peptides, highlighting the potential for enhanced therapeutic efficacy.

3. Impact on Biological Systems

Research indicates that peptides synthesized using this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Peptides containing isoleucine residues have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of this amino acid derivative enhances the overall potency of antimicrobial peptides.
  • Anticancer Properties : Certain peptides synthesized with this compound have been evaluated for their ability to inhibit tumor growth in vitro. The structure-activity relationship studies reveal that modifications at the isoleucine position can significantly influence anticancer activity.

Scientific Research Applications

Peptide Synthesis

Overview : N-Tert-boc-L-isoleucine N-succinimide ester is widely used as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions without unwanted side reactions.

Key Applications :

  • Solid-Phase Peptide Synthesis (SPPS) : The compound facilitates the assembly of peptides by providing a reactive site for coupling with other amino acids or peptide fragments.
  • C-terminal Modifications : It can be utilized to introduce specific modifications at the C-terminus of peptides, enhancing their stability and biological activity .

Drug Development

Overview : The compound plays a crucial role in developing pharmaceutical agents, particularly prodrugs that improve bioavailability and targeted delivery.

Key Applications :

  • Prodrug Formation : this compound is employed to create prodrugs that can be converted into active drugs within the body, thus enhancing therapeutic efficacy.
  • Antiviral Research : Recent studies have explored its use in synthesizing inhibitors for viral proteases, such as those involved in Dengue virus infections, showcasing its potential in antiviral drug development .

Bioconjugation

Overview : The ability of this compound to form stable conjugates with biomolecules makes it valuable in bioconjugation applications.

Key Applications :

  • Labeling Biomolecules : It can be used to label proteins or peptides for tracking and analysis in biochemical assays.
  • Diagnostic Tools : The compound aids in attaching biomolecules to surfaces or carriers, improving the functionality and sensitivity of diagnostic assays .

Protein Modification

Overview : Researchers utilize this compound for modifying proteins to study their structure and function.

Key Applications :

  • Understanding Disease Mechanisms : By modifying specific amino acids within proteins, scientists can investigate how changes affect protein function and contribute to disease .
  • Therapeutic Protein Development : It is employed in designing therapeutic proteins with enhanced properties for better patient outcomes.

Biotechnology Research

Overview : The compound's versatility extends to various biotechnological applications, including vaccine development.

Key Applications :

  • Vaccine Development : It is utilized in synthesizing peptide-based vaccines that mimic pathogen epitopes, stimulating immune responses.
  • Therapeutic Proteins Production : Facilitates the production of modified therapeutic proteins that exhibit improved stability and efficacy .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for SPPS and C-terminal modificationsEnhanced stability and activity
Drug DevelopmentFormation of prodrugs and antiviral compoundsImproved bioavailability
BioconjugationLabeling biomolecules and enhancing diagnostic toolsIncreased sensitivity
Protein ModificationModifying proteins to study structure/functionInsights into disease mechanisms
Biotechnology ResearchDeveloping vaccines and therapeutic proteinsBetter immune response and therapeutic efficacy

Case Studies

  • Dengue Virus Protease Inhibitors
    • A study demonstrated the synthesis of glycyrrhizic acid conjugates with amino acids, including this compound, leading to potent inhibition of DENV NS2B-NS3 protease, highlighting its application in antiviral research .
  • C-terminal Modifications
    • Research focused on non-thioester C-terminal modifications using this compound showed improved yields and reduced epimerization during peptide synthesis, indicating its effectiveness in creating stable peptide constructs .

Chemical Reactions Analysis

Reaction Mechanism

  • Activation of Carboxylic Acid :
    N-Boc-L-isoleucine reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate .

  • NHS Ester Formation :
    The intermediate reacts with NHS, displacing the carbodiimide derivative and yielding Boc-Ile-OSu .

Key Reaction Conditions

ParameterValueSource
SolventDichloromethane (DCM) or THF
Temperature0–25°C
Reaction Time2–4 hours
Yield85–94%

Peptide Bond Formation

Boc-Ile-OSu is widely used in solid-phase and solution-phase peptide synthesis due to its stability and selectivity.

Reaction with Amino Groups

  • General Reaction :

    Boc-Ile-OSu+H2N-RBoc-Ile-NH-R+NHS\text{Boc-Ile-OSu} + \text{H}_2\text{N-R} \rightarrow \text{Boc-Ile-NH-R} + \text{NHS}
  • Conditions :

    • Conducted in DMF or DCM at pH 7–9 .

    • Completion within 1–2 hours at room temperature .

Protein Modification

  • Reaction with Lysine Residues :
    The NHS ester reacts with ε-amino groups of lysine under mild conditions (pH 8.5, 4°C) .

  • Example : Conjugation to albumin increased peptide half-life in vivo by 12-fold .

Surface Functionalization

  • Used to immobilize peptides on gold nanoparticles for biosensor development .

Stability and Storage

  • Hydrolysis Sensitivity :
    Degrades in aqueous media (t₁/₂ = 2 hours at pH 7.4, 25°C) .

  • Storage Recommendations :
    -20°C under anhydrous conditions; stable for >2 years .

Reaction with Nucleophiles Beyond Amines

While primarily used for amine coupling, Boc-Ile-OSu reacts with:

  • Thiols : Forms thioester bonds at pH 6–7 (yield: 60–70%) .

  • Hydroxylamines : Generates hydroxamic acids for metalloprotease studies .

Limitations and Side Reactions

  • Racemization Risk : <1% under optimized conditions (pH < 8, 0°C) .

  • Competitive Hydrolysis : Minimized by using anhydrous solvents .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 316.3 g/mol (analogous Boc-protected esters; see ).
  • Solubility: Soluble in methanol, DMF, and DMSO; insoluble in water .
  • Applications : Primarily used for introducing Boc-protected isoleucine into peptides, with applications in drug development, bioconjugation, and materials science.

Structural Analogs: Boc-Protected Amino Acid NHS Esters

Boc-Glycine N-Succinimide Ester (Boc-Gly-OSu)
  • Reactivity : Faster coupling kinetics due to glycine’s small size and lack of steric hindrance.
  • Applications : Preferred for introducing glycine residues in solid-phase peptide synthesis (SPPS) .
Parameter Boc-L-Isoleucine-OSu Boc-Gly-OSu
Molecular Weight 316.3 g/mol 286.3 g/mol
Solubility in Water Insoluble Insoluble
Coupling Efficiency* Moderate High
Steric Hindrance High (branched chain) None

*Coupling efficiency depends on steric factors and reaction conditions.

Boc-Threonine N-Succinimide Ester (Boc-Thr-OSu)
  • Structural Differences : Contains a hydroxyl-bearing side chain (threonine).
  • Reactivity : Hydroxyl group may participate in side reactions (e.g., oxidation), requiring careful deprotection.
  • Applications : Used in glycopeptide synthesis .

Functional Analogs: Other NHS Esters

11-Maleimido-undecanoic Acid N-Succinimide Ester
  • Structural Differences : Combines a maleimide group (thiol-reactive) with an NHS ester (amine-reactive).
  • Reactivity : Dual functionality enables sequential bioconjugation (e.g., thiol-amine crosslinking).
  • Applications: Drug delivery systems, surface functionalization of nanoparticles .
Acrylic Acid N-Succinimide Ester Copolymers
  • Structural Differences : Polymerizable NHS esters used as crosslinkers.
  • Reactivity : Forms hydrogels with chitosan, enhancing mechanical stability.
  • Applications : Biomedical engineering (e.g., tissue scaffolds) .

Stability and Reactivity Comparison

  • Boc-L-Isoleucine-OSu : Boc protection enhances stability during storage but requires acidic deprotection (e.g., TFA) post-coupling. Its branched side chain slows coupling compared to linear analogs like Boc-Gly-OSu .
  • N-Succinimide Amides : Less reactive than NHS esters in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating optimized catalysts .
  • Thiophenyl Esters : Greater shelf stability than NHS esters, as demonstrated in antibody-drug conjugate (ADC) synthesis .

Preparation Methods

Reaction Mechanism

The halophosphoric acid ester method involves a one-pot reaction where N-hydroxysuccinimide (NHS) reacts with Boc-L-isoleucine in the presence of a halophosphoric acid ester (e.g., diphenyl chlorophosphate) and a base. The mechanism proceeds via activation of the carboxylic acid group through intermediate phosphate species, facilitating nucleophilic attack by NHS to form the succinimidyl ester. The general reaction is summarized as:

Boc-L-Ile-OH+NHS(PhO)2P(O)Cl,BaseBoc-L-Ile-OSu+Byproducts\text{Boc-L-Ile-OH} + \text{NHS} \xrightarrow{\text{(PhO)}_2P(O)Cl, \text{Base}} \text{Boc-L-Ile-OSu} + \text{Byproducts}

Example Protocol from Patent US5734064A

A representative synthesis from the patent involves the following steps:

  • Reagent Setup :

    • Boc-L-isoleucine (2.79 g, 0.010 mol) and NHS (1.20 g, 0.010 mol) are suspended in acetone (30 ml) with sodium bicarbonate (3.45 g, 0.041 mol).

    • Diphenyl chlorophosphate (3.22 g, 0.012 mol) is added dropwise at 50°C.

  • Reaction Conditions :

    • The mixture is stirred at 50°C for 1 hour, then cooled to 20°C.

    • Solvent removal under reduced pressure is followed by extraction with ethyl acetate (30 ml) and water (30 ml).

  • Workup and Purification :

    • The organic phase is washed with 2N HCl, saturated NaHCO₃, and water.

    • Evaporation yields a crude product, which is recrystallized from methyl tert-butyl ether to afford Boc-L-Ile-OSu in 94% yield.

Table 1: Halophosphoric Acid Ester Method Parameters

ParameterDetails
ReagentsBoc-L-Ile-OH, NHS, diphenyl chlorophosphate, NaHCO₃
SolventAcetone/ethyl acetate
Temperature50°C (reflux) → 20°C (workup)
Reaction Time1 hour (activation) + 30 min (recrystallization)
Yield94%
Purity>99% (by NMR and HPLC)

Advantages and Limitations

This method offers high yields and excellent purity due to the one-pot reaction design, minimizing intermediate isolation. However, diphenyl chlorophosphate is moisture-sensitive and requires careful handling.

Carbodiimide/HOBt-Mediated Synthesis

Reaction Mechanism

The carbodiimide approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of Boc-L-isoleucine. EDC forms an O-acylisourea intermediate, which reacts with NHS to yield the succinimidyl ester:

Boc-L-Ile-OH+EDCBoc-L-Ile-O-acylisoureaNHSBoc-L-Ile-OSu+Urea\text{Boc-L-Ile-OH} + \text{EDC} \rightarrow \text{Boc-L-Ile-O-acylisourea} \xrightarrow{\text{NHS}} \text{Boc-L-Ile-OSu} + \text{Urea}

Example Protocol from ChemicalBook

A typical procedure involves:

  • Reagent Setup :

    • Boc-L-isoleucine (2.31 g, 0.010 mol) is dissolved in anhydrous DMF (20 ml).

    • EDC (2.30 g, 0.012 mol) and HOBt (1.62 g, 0.012 mol) are added under nitrogen.

  • Reaction Conditions :

    • The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 4 hours.

  • Workup and Purification :

    • The reaction is quenched with ice-cold water, and the precipitate is filtered.

    • Recrystallization from ethanol/water affords Boc-L-Ile-OSu in 85% yield.

Table 2: Carbodiimide/HOBt Method Parameters

ParameterDetails
ReagentsBoc-L-Ile-OH, EDC, HOBt, NHS
SolventAnhydrous DMF
Temperature0°C → 25°C
Reaction Time4.5 hours
Yield85%
Purity95–98% (by TLC and mass spectrometry)

Advantages and Limitations

This method is widely adopted in peptide synthesis due to its compatibility with sensitive substrates. However, it requires anhydrous conditions and generates urea byproducts, complicating purification.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionHalophosphoric Acid Ester MethodCarbodiimide/HOBt Method
Yield94%85%
Purity>99%95–98%
Reaction Time1.5 hours4.5 hours
ScalabilityIndustrial-friendlyLaboratory-scale
ByproductsPhosphate derivativesUrea
CostModerate (halophosphoric esters)High (EDC/HOBt)

Key Findings :

  • The halophosphoric acid method excels in yield and purity, making it suitable for large-scale production.

  • The carbodiimide method is preferred for small-scale syntheses requiring minimal specialized equipment .

Q & A

Q. What are the optimal synthetic routes for preparing N-Tert-boc-L-isoleucine N-succinimide ester?

The compound is typically synthesized via carbodiimide-mediated coupling. A standard method involves reacting N-Boc-L-isoleucine with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Critical parameters include maintaining a dry environment, stoichiometric control of NHS (1.2–1.5 equivalents), and purification via recrystallization or column chromatography to remove urea byproducts.

Q. Which characterization techniques are essential for validating the structure and purity of the compound?

  • FT-IR Spectroscopy : Confirm the presence of the Boc group (C=O stretch at ~1680–1720 cm⁻¹) and NHS ester (C=O at ~1740–1780 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can verify the tert-butyl group (δ ~1.4 ppm for protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically observed above 150°C for NHS esters .
  • HPLC/MS : Ensure >95% purity and detect hydrolyzed byproducts (e.g., free carboxylic acid).

Q. How is this compound utilized in peptide synthesis?

The NHS ester reacts selectively with primary amines (e.g., lysine ε-amino groups or N-termini) under mild conditions (pH 7–9, 0–25°C). For example, in solid-phase peptide synthesis, it facilitates side-chain conjugation without requiring acidic/basic deprotection, making it compatible with Boc- or Fmoc-strategies .

Advanced Research Questions

Q. How can solubility challenges in polymer or protein conjugation be mitigated?

  • Solvent Optimization : Use polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) to enhance solubility .
  • Protective Group Strategies : Incorporate silyl-protected alcohols or t-Boc-protected amines in copolymer systems to balance solubility and reactivity .
  • Surfactant-Assisted Dispersion : For aqueous reactions, employ non-ionic surfactants (e.g., Tween-20) to stabilize hydrophobic intermediates .

Q. What methods improve site-selective labeling of proteins using NHS esters?

  • Lys-His Tag Engineering : Design peptide tags with a single lysine residue flanked by histidines (e.g., KH6 tag) to direct NHS ester reactivity to the ε-amine of lysine under controlled pH (6.5–7.5) .
  • Competitive Quenching : Add excess imidazole (10–50 mM) to suppress non-specific histidine labeling .

Q. How do steric and electronic effects influence coupling efficiency in complex systems?

  • Steric Hindrance : Bulky tert-butyl groups in the Boc-protected amino acid reduce reaction rates. Pre-activation with HOBt (1-hydroxybenzotriazole) or OxymaPure® improves coupling yields in sterically hindered environments .
  • Electronic Activation : N-Succinimide esters exhibit lower reactivity compared to glutarimide derivatives in Pd-catalyzed cross-coupling reactions due to reduced electronic activation of the amide bond .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported hydrolytic stability of NHS esters?

Hydrolysis rates vary widely depending on solvent (e.g., half-life <1 hr in aqueous buffers vs. >24 hrs in DMF). Key steps:

  • Monitor hydrolysis via HPLC at 220 nm (disappearance of NHS ester peak) .
  • Use buffered systems with low water content (e.g., 5% v/v H₂O in DMSO) to slow hydrolysis during bioconjugation .

Q. Why do some studies report low yields in peptide couplings despite stoichiometric NHS ester use?

  • Competitive Side Reactions : NHS esters may react with hydroxyl groups (e.g., serine, threonine) under alkaline conditions. Use pH 7.4–8.0 to favor amine-specific reactivity .
  • Incomplete Activation : Pre-activate carboxylic acids with DCC/EDC for 30 min before adding NHS to ensure full conversion to the active ester .

Applications in Advanced Systems

Q. How is this compound applied in stimuli-responsive hydrogels?

In chitosan-based hydrogels, the NHS ester enables covalent crosslinking with amino groups on chitosan, enhancing mechanical strength (e.g., compressive modulus up to 25 kPa) and thermal stability (decomposition onset at ~200°C). Post-functionalization with bioactive molecules (e.g., peptides) is achieved via residual NHS esters .

Q. What role does it play in nanotechnology and drug delivery?

NHS esters functionalize nanoparticles (e.g., gold, PLGA) for targeted drug delivery. For example, maleimide-NHS heterobifunctional linkers enable sequential conjugation of thiol-containing ligands (e.g., antibodies) and amine-containing drugs .

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